(R)-N-Boc-5-氨基-3-羟基戊酸乙酯

描述

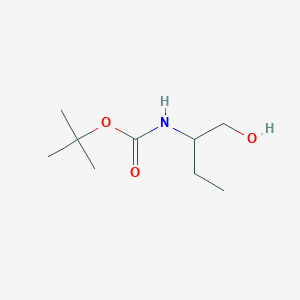

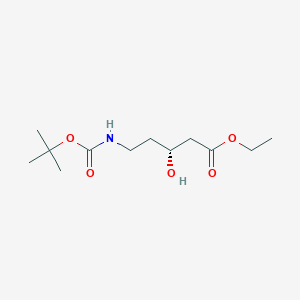

“®-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester” is an ester. Esters are derived from carboxylic acids where the hydrogen in the -COOH group of the acid is replaced by a hydrocarbon group . This could be an alkyl group like methyl or ethyl, or one containing a benzene ring such as a phenyl or benzyl group .

Synthesis Analysis

The synthesis of esters like “®-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester” typically involves the reaction of carboxylic acids and alcohols in the presence of a catalyst, a process called esterification . The reaction is reversible and does not go to completion . To shift the reaction towards ester formation, a large excess of alcohol can be used .Molecular Structure Analysis

The molecular structure of esters, including “®-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester”, involves a carbonyl group (C=O) and an ether group (R-O-R’) . The carbonyl carbon is bonded to an oxygen atom and to the rest of the molecule (which includes the R-O-R’ part) .Chemical Reactions Analysis

Esters can undergo a variety of chemical reactions. One such reaction is hydrolysis, where the ester reacts with water to produce a carboxylic acid and an alcohol . This reaction is catalyzed by either an acid or a base .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding, so they have intermediate boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Esters of low molar mass are somewhat soluble in water .科学研究应用

酯的合成

这种化合物是一种酯,通常由羧酸和醇在盐酸或硫酸存在下反应制备,该过程称为酯化反应 . 该方法可用于将醇转化为酯。

叔丁氧羰基衍生物的制备

该化合物可用于使用二叔丁基碳酸酯合成氨基酸的Boc衍生物 . 该过程在生物化学和药物化学领域很重要,其中Boc保护的氨基酸用于肽合成。

香料和香精行业

低分子量的羧酸酯是无色、挥发性的液体,具有令人愉快的香气,微溶于水。 许多酯负责花朵和水果的香气和味道 . 该化合物有可能在香料和香精行业中使用。

溶剂生产

某些挥发性酯用作漆、油漆和清漆的溶剂 . 该化合物作为一种酯,有可能用于生产这些溶剂。

ACE抑制剂的生物还原性制备

该化合物有可能用于ACE抑制剂的生物还原性制备,ACE抑制剂是一类主要用于治疗高血压和心力衰竭的药物 .

酶促水解拆分

安全和危害

未来方向

The future directions in the field of ester research could involve the development of new synthetic methods for ester formation, particularly those that are more environmentally friendly and sustainable . For example, a cooperative catalytic system for the synthesis of beta-amino acid esters from beta-hydroxyl acid esters, including the bio-derived 3-hydroxypropionic acid, has been reported .

作用机制

Target of Action

It’s known that the compound belongs to the class of n-boc protected amino acids, which are commonly used in peptide synthesis .

Mode of Action

The compound, being an N-Boc protected amino acid, undergoes deprotection under certain conditions. The N-Boc group is selectively removed from the compound using specific reagents such as oxalyl chloride in methanol . This deprotection process takes place under room temperature conditions for 1–4 hours with yields up to 90% . The removal of the N-Boc group allows the amino acid to participate in peptide bond formation, which is crucial in the synthesis of peptides.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the rate and efficiency of the deprotection process . Additionally, the presence of other reactive species in the environment can potentially interfere with the compound’s action.

属性

IUPAC Name |

ethyl (3R)-3-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO5/c1-5-17-10(15)8-9(14)6-7-13-11(16)18-12(2,3)4/h9,14H,5-8H2,1-4H3,(H,13,16)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTWSBWPFGVCAK-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CCNC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](CCNC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650653 | |

| Record name | Ethyl (3R)-5-[(tert-butoxycarbonyl)amino]-3-hydroxypentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

182370-56-5 | |

| Record name | Ethyl (3R)-5-[(tert-butoxycarbonyl)amino]-3-hydroxypentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 182370-56-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。